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Introduction and Application Scope

(E)-2-Octenal is a medium-chain aldehyde recognized for its potent and distinct flavor profile.
[1] As a volatile organic compound, it is a significant contributor to the aroma and taste of
numerous natural products, including olive oll, truffles, and various fruits.[1][2] Its characteristic
flavor is described as fatty, green, waxy, and reminiscent of fresh cucumber, with secondary
notes that can be perceived as citrusy or spicy.[1][3]

These application notes provide a comprehensive guide for the utilization of (E)-2-Octenal as a
flavoring agent in food research and development. The information covers its physicochemical
properties, sensory characteristics, regulatory status, and detailed protocols for its
guantification and sensory evaluation. While widely used in the food industry, it is also identified
as a uremic toxin, a fact that may be of interest to drug development professionals studying
metabolic pathways and toxicology.[1]

Regulatory and Safety Summary

(E)-2-Octenal is generally recognized as safe (GRAS) for its intended use as a flavoring
substance by the Flavor and Extract Manufacturers Association (FEMA). Its FEMA number is
3215.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated
2-Octenal and concluded that it poses "no safety concern at current levels of intake when used
as a flavouring agent."[4]
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From a safety perspective, it is classified as an irritant, particularly to the skin and eyes.[5]

Researchers should handle the pure compound with appropriate personal protective equipment

(PPE), including gloves and safety glasses.

Data Presentation: Physicochemical and Sensory

Properties

Quantitative data for (E)-2-Octenal is summarized below to provide a clear reference for

experimental design.

Table 1. Physicochemical Properties of (E)-2-Octenal

Property Value Reference
Chemical Formula CsH140 --INVALID-LINK--
Molecular Weight 126.20 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid --INVALID-LINK--
Specific Gravity 0.835-0.845 @ 25°C [31[6]

Refractive Index 1.449 - 1.455 @ 20°C [31[6]

Boiling Point 84 - 86°C @ 19 mmHg --INVALID-LINK--
Flash Point 68.33°C (155°F) [31[6]

Solubility Soluble in alcohol and fixed INVALID-LINK-.

oils

Table 2: Sensory Profile and Reported Flavor Descriptors
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Attribute Descriptors Reference
Green, fatty, cucumber, herbal,

Odor _ [31[6]
waxy, pungent, spicy, leafy
Sweet, green, citrus peel,

Taste spicy, cucumber, oily, fatty, [3]

brothy

Flavor Profile

Dandelion, Fat, Fruit, Grass,

Green, Spice

[4]

Note: Precise odor and taste threshold values are not consistently published in public literature

and can vary significantly based on the medium (air, water, oil) and the methodology used for

determination.[7]

Table 3: Average and Maximum Usage Levels in Food Categories (FEMA GRAS)

Food Category

Average Usage (mglkg or
ppm)

Maximum Usage (mgl/kg or
ppm)

Non-alcoholic Beverages 2.0 4.43
Alcoholic Beverages 1.0 2.0
Dairy Products 5.7 12.0
Edible Ices 0.9 2.98
Bakery Wares 8.0 19.07
Confectionery 5.5 14.46
Meat Products 0.9 2.98
Soups, Sauces, Salads 2.0 5.0
Ready-to-eat Savouries 2.5 4.5

Source: Data compiled from FEMA GRAS assessments as reported by flavor industry

resources.[5][6]
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Olfactory Signaling Pathway

The perception of aldehydes like 2-Octenal begins with the binding of the odorant molecule to
an Olfactory Receptor (OR), a type of G-protein coupled receptor (GPCR), located on the cilia
of olfactory sensory neurons in the nasal epithelium.[8] This binding event initiates a
downstream signaling cascade, leading to the generation of an electrical signal that is sent to
the brain. The general mechanism is depicted below.
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Preparation Phase
1. Define Objective

(e.g., Is 1 ppm 2-Octenal perceptible?)

2. Recruit & Screen Panelists
(Minimum 24-30 panelists)

3. Prepare Samples
(Control 'A' vs. Test 'B")

1. Sample Preparation

(Weigh sample, add salt & internal standard) y
4. Code & Randomize Samples

(e.g., AAB, ABA, BAA, ABB, BAB, BBA)

2. Incubation & Equilibration Execution Phase

(Heat and agitate sample vial)

5. Present Samples
(Simultaneous presentation in a controlled booth)

3. HS-SPME Extraction

(Expose fiber to headspace) 6. Panelists Evaluate

(Taste samples from left to right)

4. Thermal Desorption

. . . 7. |dentify the 'Odd" Sample
(Inject into GC inlet) b4 &

(Forced choice)

s Phase

Analysi

5. GC-MS Analysis
(Separation and Detection)

v

6. Data Processing 9. Statistical Analysis
(Peak integration) (Compare correct responses to statistical table)

8. Collect & Tabulate Results

10. Draw Conclusion
(Significant difference exists or not)

7. Quantification

(Calculate concentration via calibration curve)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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